molecular formula C36H60O10 B13404776 Karaviloside XI

Karaviloside XI

Cat. No.: B13404776
M. Wt: 652.9 g/mol
InChI Key: PEINIOPDXITOFS-TWWORFEVSA-N
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Description

Extraction Methodologies

The initial step in obtaining Karaviloside XI is its extraction from the plant material, typically the roots or whole fruit of Momordica charantia. wikipedia.orgcaldic.com This process aims to efficiently remove the target compound from the complex plant matrix.

Traditional solvent-based extraction is a common method for isolating this compound and other related triterpenoids. Methanol (B129727) is a frequently utilized solvent for this purpose. wikipedia.orgcaldic.com The general process involves macerating or powdering the plant material, followed by extraction with the chosen solvent. For instance, Karavilosides III, V, and XI have been successfully extracted from the roots of M. charantia using methanol. wikipedia.org Similarly, methanolic extraction of the fresh fruit has been employed to isolate a range of cucurbitane glycosides, which are then subjected to further partitioning with solvents like ethyl acetate (B1210297) and 1-butanol (B46404) to separate compounds based on polarity. caldic.com

Another approach involves sequential Soxhlet extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, acetone (B3395972), and methanol. mdpi.com This systematic method allows for a graded separation of compounds. In some studies, mixtures of solvents, like 80% ethanol (B145695), have been shown to be effective in extracting phenolic compounds and likely other glycosides from bitter melon. mdpi.com Acetone, both alone and in aqueous mixtures, has also been explored for its extraction efficiency of phenolic compounds from plant materials. researchgate.netpan.olsztyn.pl

In recent years, there has been a significant shift towards more environmentally friendly and efficient extraction methods, collectively known as green extraction techniques. chemmethod.com These methods aim to reduce solvent consumption, decrease extraction time, and minimize energy use. mdpi.com

Ultrasound-Assisted Extraction (UAE) is a prominent green technique that utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. chemmethod.comunirioja.es This method has been successfully applied to extract bioactive compounds from bitter melon. pan.olsztyn.pl A recent study reported the use of ultrasonication for the green extraction of Karavilosides VIII, X, and XI from different parts of the bitter melon fruit, demonstrating its efficacy. nih.govnih.gov The process typically involves mixing the ground plant material with a solvent (e.g., a 1:1 mixture of acetone and ethanol) and subjecting it to ultrasonic waves for a specific duration. pan.olsztyn.plnih.gov

Microwave-Assisted Extraction (MAE) is another advanced technique that uses microwave energy to heat the solvent and plant material, leading to rapid cell rupture and release of bioactive compounds. chemmethod.comunirioja.es MAE has been shown to be effective for extracting cucurbitane-type triterpenoids from different cultivars of bitter melon. researchgate.net

Other green extraction technologies that hold potential for the extraction of compounds like this compound include Supercritical Fluid Extraction (SFE) , which often uses carbon dioxide in its supercritical state, and Pressurized Liquid Extraction (PLE) , which employs solvents at elevated temperatures and pressures. chemmethod.comresearchgate.net These techniques offer advantages such as the elimination of organic solvents and the potential for high-purity extracts. researchgate.net

Purification and Separation Techniques

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a series of purification and separation steps are necessary to isolate this compound in a pure form.

Column chromatography is a fundamental technique used for the purification of natural products. nih.gov Both normal-phase and reversed-phase chromatography are extensively employed in the isolation of this compound and its related compounds.

In a typical purification scheme, the crude extract is first subjected to column chromatography on a macroporous resin (e.g., D101 resin) and then on silica (B1680970) gel. mdpi.com The silica gel column is eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate the compounds based on their polarity. mdpi.com

Reversed-phase (RP) chromatography, often using C18-bonded silica gel, is another crucial step. mdpi.commdpi.com In this technique, a polar mobile phase, such as a mixture of methanol and water or acetonitrile (B52724) and water, is used. mdpi.commdpi.com The less polar compounds are retained more strongly on the nonpolar stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase, compounds of increasing hydrophobicity are eluted. This method is highly effective for separating the various triterpenoid (B12794562) glycosides found in the extract.

For the final purification of this compound to a high degree of purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. mdpi.comacs.org This technique utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase, allowing for high-resolution separations.

Preparative HPLC is often performed on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of solvents like acetonitrile and water, sometimes with the addition of a small amount of formic acid to improve peak shape. mdpi.comacs.org The fractions containing the target compound are collected, and the solvent is removed to yield the purified this compound. This technique has been instrumental in obtaining pure samples of this compound and other cucurbitane glycosides for structural elucidation and biological activity studies. acs.orgnih.gov

Spectroscopic and Analytical Characterization of this compound

Once purified, the chemical structure of this compound is determined using a combination of spectroscopic and spectrometric techniques.

The molecular formula of this compound is established through High-Resolution Mass Spectrometry (HRMS) , often using techniques like Electrospray Ionization (ESI). acs.orgnih.gov This provides the exact mass of the molecule, allowing for the determination of its elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of NMR experiments is typically performed, including:

¹H NMR (Proton NMR): Provides information about the number and types of protons in the molecule and their neighboring atoms. nih.govkib.ac.cn

¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms present in the structure. nih.govkib.ac.cn

2D NMR techniques: These experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between different atoms in the molecule, ultimately allowing for the complete assignment of the structure. mdpi.comsci-hub.se

The stereochemistry of the molecule, which is the three-dimensional arrangement of its atoms, is often determined using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show the spatial proximity of different protons. mdpi.com

The table below summarizes the key analytical data used for the characterization of this compound.

Technique Purpose Typical Data Obtained
HRMS Determination of molecular formulaExact mass-to-charge ratio (m/z)
¹H NMR Identification of proton environmentsChemical shifts (δ), coupling constants (J)
¹³C NMR Identification of carbon environmentsChemical shifts (δ)
2D NMR (COSY, HSQC, HMBC) Establishing atomic connectivityCorrelation peaks between protons and carbons
NOESY Determining stereochemistryThrough-space correlations between protons

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H60O10

Molecular Weight

652.9 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-tetramethyl-8-[(2R,4R,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C36H60O10/c1-19(16-21(38)29(42)32(4,5)43)20-10-12-34(7)23-11-13-36-24(35(23,18-44-36)15-14-33(20,34)6)8-9-25(31(36,2)3)46-30-28(41)27(40)26(39)22(17-37)45-30/h11,13,19-30,37-43H,8-10,12,14-18H2,1-7H3/t19-,20-,21-,22-,23+,24+,25+,26-,27-,28-,29+,30+,33-,34+,35+,36-/m1/s1

InChI Key

PEINIOPDXITOFS-TWWORFEVSA-N

Isomeric SMILES

C[C@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C

Origin of Product

United States

Isolation and Structural Elucidation of Karaviloside Xi

Spectroscopic and Analytical Characterization of Karaviloside XI

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds. For a complex triterpenoid (B12794562) glycoside like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to elucidate the molecule's constitution and relative stereochemistry. mdpi.comsci-hub.se

The 1D NMR spectra, specifically ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus within this compound. The ¹H NMR spectrum reveals the number of distinct proton types, their chemical shifts (δ), signal integrations (number of protons), and coupling constants (J), which indicate adjacent protons. mdpi.com The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, providing a count of the total carbons in the molecule. uantwerpen.be The chemical shifts in the ¹³C spectrum are indicative of the carbon's functional group (e.g., alkane, alkene, carbonyl, or carbons bonded to oxygen). uantwerpen.beresearchgate.net For complex structures like this compound, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are typically used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. washington.edu

While the original study by Tan et al. (2008) utilized these techniques to establish the structure of this compound, the specific ¹H and ¹³C NMR chemical shift data are not publicly available in the analyzed literature. garvan.org.au Therefore, a detailed data table cannot be presented.

Table 1: ¹H NMR Spectroscopic Data for this compound

Position δH (ppm) Multiplicity J (Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Position δC (ppm) DEPT
Data not available in search results

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure of this compound by revealing correlations between different nuclei. mdpi.comsci-hub.se

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out spin systems, allowing for the connection of adjacent protons within the aglycone skeleton and the sugar moiety.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. washington.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). HMBC is vital for connecting the individual spin systems established by COSY, linking quaternary carbons to the protonated framework, and establishing the connection point between the sugar unit and the triterpenoid aglycone.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the molecule, such as the orientation of substituents and the configuration at stereocenters in the rings and side chain.

The combined interpretation of these 2D NMR experiments allows for the complete assembly of the planar structure and the determination of the relative stereochemistry of this compound. sci-hub.se

One-Dimensional (1D) NMR (e.g., 1H, 13C NMR)

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its molecular formula. For this compound, LC-HRESIMS analysis established a molecular formula of C₃₆H₆₀O₁₀. This technique is a cornerstone in the identification of novel natural products. sci-hub.se

Table 3: HRESIMS Data for this compound

Ion Observed m/z Molecular Formula
[M+H]⁺ or [M+Na]⁺ 653.42599 (ion type not specified) C₃₆H₆₀O₁₀

Note: The specific adduct ion was not specified in the source material. Data from.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification and confirmation of known compounds in complex mixtures, such as plant extracts. In the context of this compound, LC-MS/MS methods have been developed for its quantification in different parts of the bitter melon fruit, including the skin, pith, and seeds. cambridge.org This method involves separating the components of the extract using liquid chromatography, followed by mass spectrometric detection where a specific precursor ion for this compound is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), ensures accurate identification and quantification even at low concentrations.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Stereochemical Analysis and Absolute Configuration Determination

The final step in structural elucidation is the determination of the absolute configuration of all stereocenters. For complex glycosides like this compound, this involves establishing the stereochemistry of the aglycone and identifying the specific sugar and its anomeric configuration.

The stereochemistry of this compound was definitively established in the original study by Tan et al. nih.govnih.govcambridge.orggarvan.org.au This is typically achieved through a combination of techniques. ROESY or NOESY experiments provide crucial information on the relative stereochemistry of the aglycone by observing through-space proton-proton interactions. For the sugar moiety, the absolute configuration (D or L series) is often determined by acid hydrolysis of the glycoside to release the free sugar. The liberated monosaccharide is then derivatized with a chiral reagent, such as L-cysteine methyl ester, and analyzed by HPLC, comparing its retention time to that of derivatized authentic D- and L-sugar standards. garvan.org.au The anomeric configuration (α or β) of the glycosidic linkage is usually determined from the coupling constant of the anomeric proton in the ¹H NMR spectrum.

Investigational Biological Activities of Karaviloside Xi: in Vitro and in Silico Studies

Mechanisms of Antidiabetic Activity

Research suggests that the potential antidiabetic properties of Karaviloside XI are linked to its ability to influence cellular glucose uptake and energy metabolism. capes.gov.brnih.govresearchgate.net These actions are primarily attributed to its modulation of the GLUT4 glucose transporter and the activation of the AMPK signaling pathway. nih.govmdpi.com

A critical process in maintaining glucose homeostasis is the transport of glucose from the bloodstream into skeletal muscle and adipose tissue. This is largely mediated by the glucose transporter protein GLUT4. In response to insulin (B600854), GLUT4 translocates from intracellular vesicles to the plasma membrane, allowing glucose to enter the cell. alaska.edu Studies have shown that this compound can stimulate this translocation process in key metabolic cell lines. nih.govbiocrick.com

L6 myotubes, a cell line derived from rat skeletal muscle, are a standard in vitro model for studying glucose uptake in muscle tissue. nih.gov Investigations have demonstrated that this compound, along with other related triterpenoids from bitter melon, stimulates the translocation of GLUT4 to the cell membrane in L6 myotubes. capes.gov.brnih.govmdpi.combiocrick.com This effect is considered an essential step for inducible glucose entry into muscle cells, suggesting a potential mechanism for improving glucose disposal. researchgate.netnih.gov The efficacy of these compounds in stimulating GLUT4 translocation was found to be potent, comparable to insulin in some studies. thieme-connect.com

Similar to the findings in muscle cells, studies using the 3T3-L1 adipocyte cell line, a model for fat cells, have shown that this compound promotes GLUT4 translocation. capes.gov.brnih.govbiocrick.com By facilitating the movement of GLUT4 to the cell surface of adipocytes, this compound may enhance glucose uptake into fat cells. researchgate.net This action in both muscle and fat cell models highlights a significant and consistent mechanism of action for this compound. nih.govmdpi.com

Cell Line Compound Observed Effect Significance
L6 Myotubes (Skeletal Muscle)This compoundStimulation of GLUT4 translocation to the cell membrane. capes.gov.brnih.govmdpi.comEnhances inducible glucose entry into muscle cells. researchgate.netnih.gov
3T3-L1 Adipocytes (Fat Cells)This compoundStimulation of GLUT4 translocation to the cell membrane. capes.gov.brnih.govmdpi.comEnhances inducible glucose entry into fat cells. researchgate.netnih.gov

The activation of the GLUT4 translocation by this compound is closely associated with its ability to influence the Adenosine 5′-monophosphate-activated protein kinase (AMPK) pathway. capes.gov.brnih.gov AMPK is a crucial cellular energy sensor that plays a central role in regulating glucose and lipid metabolism. researchgate.nettjnpr.org

In vitro studies have established a direct link between this compound and the activation of AMPK. researchgate.net Research demonstrates that treatment with this compound and its related compounds leads to an increase in the activity of AMPK in both L6 myotubes and 3T3-L1 adipocytes. capes.gov.brnih.govnih.govmdpi.com This activation is characterized by the increased phosphorylation of the AMPK enzyme at the Threonine-172 residue, a key marker of its active state. thieme-connect.com The activation of AMPK by these bitter melon triterpenoids is thought to occur through the upstream kinase CaMKKβ. researchgate.netresearchgate.net

Parameter Observation Associated Mechanism
AMPK ActivityIncreased in L6 myotubes and 3T3-L1 adipocytes. capes.gov.brnih.govmdpi.comAssociated with stimulation of GLUT4 translocation. researchgate.netnih.gov
AMPK PhosphorylationIncreased phosphorylation at Thr172. thieme-connect.comA key indicator of AMPK activation. thieme-connect.com

AMPK activation triggers a cascade of downstream metabolic events. One of the primary functions of activated AMPK is to switch cellular metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes, such as the oxidation of fatty acids. capes.gov.brnih.govtjnpr.org The activation of AMPK by this compound and related momordicosides has been shown to enhance fatty acid oxidation. capes.gov.brnih.govresearchgate.netnih.gov This effect is mediated, in part, by the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase (ACC), a downstream target of AMPK, which leads to a decrease in lipid synthesis and an increase in fatty acid breakdown. thieme-connect.comtjnpr.org This suggests that this compound may contribute to improved metabolic health by not only affecting glucose uptake but also by promoting the use of fatty acids for energy. researchgate.netpharmacophorejournal.com

Increased AMPK Activity and Phosphorylation

Enhancement of Cellular Glucose Disposal

This compound, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the bitter melon (Momordica charantia), has demonstrated notable effects on glucose metabolism in preclinical studies. caldic.comresearchgate.netnih.gov Research indicates that this compound, along with other related compounds from bitter melon, can enhance glucose disposal, a critical process for maintaining blood sugar homeostasis. researchgate.netnih.govijcrt.org

In vitro studies using L6 myotubes and 3T3-L1 adipocytes have shown that this compound can stimulate the translocation of glucose transporter type 4 (GLUT4) from the cytosol to the cell membrane. caldic.comnih.gov This is a crucial step for the entry of glucose into cells. researchgate.net The stimulation of GLUT4 translocation is associated with the increased activity of AMP-activated protein kinase (AMPK), a key enzyme in the regulation of glucose uptake and fatty acid oxidation. researchgate.net The activation of AMPK by this compound is believed to be a primary mechanism behind its ability to enhance cellular glucose disposal. caldic.comresearchgate.net

Furthermore, studies have reported that momordicosides, a class of compounds to which this compound belongs, can enhance fatty acid oxidation and improve glucose disposal during glucose tolerance tests in both insulin-sensitive and insulin-resistant mice. caldic.comresearchgate.net These findings suggest that this compound may have the potential to address impaired glucose metabolism. researchgate.net

Mechanisms of Antiviral Activity

Recent research has highlighted the potential antiviral properties of this compound, with a particular focus on its activity against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.gov

Inhibition of HIV-1 Reverse Transcriptase (RT)

In vitro experiments have demonstrated that extracts of Momordica charantia containing karavilosides exhibit potent inhibitory activity against HIV-1 Reverse Transcriptase (RT). nih.govnih.gov RT is a critical enzyme for the replication of HIV. nih.gov While much of the research has focused on extracts, molecular docking studies strongly suggest that this compound is a significant contributor to this observed bioactivity. nih.gov Although direct in vitro IC50 values for the isolated this compound are not extensively reported, the potent inhibition shown by the extracts points towards the significant role of its constituent compounds. nih.govresearchgate.net

Computational Insights into RT Binding Mechanisms

To understand the inhibitory action of this compound at a molecular level, computational studies, including molecular docking, have been employed. nih.govnih.govmdpi.com These in silico methods predict the binding interactions between a ligand (this compound) and its protein target (HIV-1 RT). nih.gov

Molecular docking analyses have been conducted to investigate the binding of this compound to the active site of HIV-1 RT. nih.gov These studies have revealed that this compound can fit into the non-nucleoside inhibitor-binding pocket (NNIBP) of the enzyme. nih.gov The binding pose of this compound within this pocket is crucial for its inhibitory activity. nih.gov

The strength of the interaction between this compound and HIV-1 RT has been quantified using metrics such as binding affinity and Glide scores. A higher negative value for these scores indicates a stronger binding interaction within the binding pocket. researchgate.net Comparative analyses have shown that this compound has a high Glide score for the inhibition of HIV-1 reverse transcriptase, suggesting a significant binding affinity. nih.govresearchgate.net In some studies, its binding affinity is comparable to the established NNRTI, Rilpivirine, and higher than that of doxorubicin (B1662922). nih.gov

Table 1: Docking Energies of this compound and Reference Compounds at the HIV-1 RT Binding Site

Compound Docking Score (kcal/mol) Glide Score
This compound Data not consistently reported -8.53 nih.gov
Rilpivirine (Reference) -9.28 researchgate.net -9.28 nih.gov

Note: Data is compiled from available research and may vary between studies. A more negative value indicates a higher predicted binding affinity.

The structure of this compound exhibits impressive complementarity to the NNIBP of HIV-1 RT. nih.gov The molecule can be conceptually divided into three functional regions: a central steroidal ring, a left wing, and a right wing. nih.gov The left wing of this compound interacts with key amino acid residues such as GLU138, LYS103, VAL106, VAL179, and LEU100 through van der Waals forces. nih.gov The central steroidal ring establishes pi and non-polar interactions with PHE227 and LEU234. nih.gov The right wing of the compound interacts with TYR181, TYR188, and MET230. nih.gov This multi-point interaction within the NNIBP is thought to be responsible for the potent inhibitory effect predicted by computational models. nih.gov The conformation adopted by this compound during binding is described as a "horseshoe" shape, which is similar to that of other non-nucleoside reverse transcriptase inhibitors. researchgate.net

Binding Affinity and Glide Score Calculations

Investigations into Antimicrobial Activity

Recent research has explored the potential antimicrobial properties of extracts from Momordica charantia (bitter melon), a plant known to contain a variety of cucurbitane triterpenoid glycosides, including this compound. nih.govcolab.ws While these studies provide initial insights, it is important to note that the assays were conducted on plant extracts rather than on the isolated this compound compound. The antimicrobial effects are suggested to be linked to the presence of karavilosides, but direct data on the pure compound is not specified in these studies. nih.gov

In Vitro Assays against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

In vitro antimicrobial assays have been performed using various extracts from Momordica charantia against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. nih.govcolab.ws Studies on different extracts of bitter melon reported minimum inhibitory concentrations (MICs) ranging from 0.3 to 3.0 mg/mL against E. coli and 3.0 mg/mL against S. aureus. nih.gov The ethanol (B145695) extract of M. charantia leaves has also demonstrated antibacterial activity against these, among other, bacteria. nih.gov While this compound is a known constituent of this plant, the specific contribution of this individual compound to the observed antibacterial activity has not been isolated in these extract-based studies. colab.wsresearchgate.net

In Vitro Assays against Fungal Strains (e.g., Candida albicans)

The antifungal potential of Momordica charantia extracts has also been evaluated against the opportunistic yeast Candida albicans. nih.govtandfonline.com In vitro assays revealed that extracts demonstrated notable antifungal activity, with MIC values in the range of 0.08–1.0 mg/mL. nih.gov Statistical analysis from one study highlighted a significant correlation between the presence of karavilosides (KVs) in the extracts and the antifungal activity against C. albicans. nih.gov This suggests that compounds like this compound are likely contributors to the observed effect, although tests on the purified compound are needed for confirmation. nih.govscience.gov

Computational Modeling of Antimicrobial Interactions

Computational studies have been conducted to explore the molecular interactions of karavilosides. nih.gov Molecular docking analyses have investigated the binding affinity of Karaviloside VIII, X, and XI against viral targets such as HIV-1 reverse transcriptase. nih.govresearchgate.net In these studies, this compound showed a high glide score, indicating significant binding affinity for the viral enzyme. nih.gov However, specific computational modeling of this compound against bacterial or fungal protein targets to elucidate its antimicrobial mechanism of action is not detailed in the available research.

Molecular Interactions and Target Engagement via Computational Chemistry

Computational chemistry has been employed to predict and analyze the interaction of this compound with protein targets relevant to metabolic diseases, particularly the insulin receptor. kln.ac.lk These in silico methods provide valuable insights into the compound's binding affinity and potential mechanism of action at a molecular level. kln.ac.lkresearchgate.net

Binding Affinity to Insulin Receptor Protein (PDB ID: 1IR3)

Molecular docking studies have been performed to estimate the binding affinity of this compound to the insulin receptor tyrosine kinase domain. kln.ac.lk The three-dimensional crystal structure of this receptor, identified by the Protein Data Bank (PDB) ID: 1IR3, serves as the target for these simulations. kln.ac.lknih.gov In one computational analysis, this compound was found to have a binding affinity of -4.15 kcal/mol with the 1IR3 protein receptor. kln.ac.lk This value indicates a potential interaction between the compound and the receptor, which is a key player in glucose metabolism. kln.ac.lkwikipedia.org The binding of compounds to this receptor can activate downstream signaling pathways, such as the PI3K/AKT pathway, which is crucial for glucose uptake. kln.ac.lk

Comparative Binding Profiles with Other Phytochemicals

To contextualize the binding potential of this compound, its binding affinity for the insulin receptor (PDB ID: 1IR3) has been compared with that of other phytochemicals isolated from Momordica charantia. kln.ac.lk In a comprehensive docking analysis of 20 compounds, this compound demonstrated a moderate binding affinity. kln.ac.lk Compounds such as Momordicilin and Kuguacin J showed significantly higher binding affinities, suggesting stronger interactions with the receptor. kln.ac.lk In contrast, compounds like Vicine and Momordicoside L exhibited lower binding affinities. kln.ac.lk This comparative analysis is crucial for identifying the most promising compounds within bitter melon for further investigation as potential modulators of the insulin receptor. kln.ac.lk

Table 1: Comparative Binding Affinities of Phytochemicals to Insulin Receptor (PDB ID: 1IR3)
CompoundBinding Affinity (kcal/mol)
Momordicilin-7.12
Kuguacin J-6.59
(-) Momordenol-6.51
Kuguacin H-6.49
Karavilagenin A-6.44
Cucurbitacin I-6.28
Momordicin I-6.22
Charantoside C-5.69
Karaviloside III-5.50
Cucurbitacin E-5.29
Charantin-5.25
Cucurbitacin B-5.19
Momordicoside I-5.10
Momordicoside K-4.80
Cucurbitacin C-4.53
Kuguaglycoside C-4.38
Momordicin II-4.31
This compound-4.15
Vicine-3.61
Momordicoside L-2.05

Comparative Research and Structure Activity Relationship Studies of Karaviloside Xi

Comparative Analysis with Other Karavilosides (e.g., Karavilosides I, II, III, V)

Karavilosides are a group of closely related cucurbitane triterpenoid (B12794562) glycosides isolated from Momordica charantia. wikipedia.org While they share a common structural backbone, they differ in the nature and attachment of their sugar moieties and substitutions on the triterpene framework.

Karavilosides I, II, and III have been extracted from the fruit of M. charantia using methanol (B129727). wikipedia.org In contrast, Karavilosides III, V, and XI are typically isolated from the roots of the same plant. wikipedia.org The specific structural differences between Karaviloside XI and other karavilosides, such as Karavilosides I, II, III, and V, lie in their glycosylation patterns and the oxidation state of the aglycone. These subtle variations in chemical structure can lead to significant differences in their biological activities. For instance, a study on various karavilosides demonstrated a range of inhibitory effects against α-glucosidase, with some showing moderate activity. researcher.life

Comparisons with Related Cucurbitane Triterpenoid Glycosides (e.g., Momordicosides Q, R, S, T)

Beyond the karaviloside family, this compound is also compared with other cucurbitane triterpenoid glycosides like momordicosides Q, R, S, and T, which are also found in Momordica charantia. caldic.comresearchgate.net These compounds, along with this compound, have been investigated for their potential in managing metabolic disorders. researchgate.net

Research has shown that momordicoside S and this compound, as well as their corresponding aglycones, can stimulate the translocation of GLUT4 to the cell membrane in both L6 myotubes and 3T3-L1 adipocytes. caldic.comnih.gov This is a critical step for glucose uptake into cells and is associated with the activation of AMP-activated protein kinase (AMPK), a key regulator of glucose and fatty acid metabolism. researchgate.netnih.gov When administered to mice, these momordicosides were found to improve glucose disposal and enhance fatty acid oxidation. caldic.comnih.gov

The following table provides a comparative overview of this compound and related compounds:

CompoundSourceKey Biological Activity
This compound Momordica charantia roots wikipedia.orgStimulates GLUT4 translocation, activates AMPK caldic.comresearchgate.netnih.gov
Karaviloside I Momordica charantia fruit wikipedia.orgα-glucosidase inhibition (variable) researcher.life
Karaviloside II Momordica charantia fruit wikipedia.orgα-glucosidase inhibition (variable) researcher.life
Karaviloside III Momordica charantia fruit and roots wikipedia.orgα-glucosidase inhibition (variable) researcher.life
Karaviloside V Momordica charantia roots wikipedia.orgNot specified in provided abstracts
Momordicoside Q Momordica charantia caldic.comresearchgate.netPotential antidiabetic properties researchgate.net
Momordicoside R Momordica charantia caldic.comresearchgate.netPotential antidiabetic properties researchgate.net
Momordicoside S Momordica charantia caldic.comresearchgate.netStimulates GLUT4 translocation, activates AMPK caldic.comnih.gov
Momordicoside T Momordica charantia caldic.comresearchgate.netEnhances glucose disposal and fatty acid oxidation nih.gov

Structure-Activity Relationship (SAR) Investigations for Biological Effects

The biological effects of this compound and related cucurbitane glycosides are intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies aim to decipher how specific structural features influence their biological activity.

Influence of Glycosylation Patterns on Activity

Glycosylation, the attachment of sugar moieties, plays a pivotal role in the biological activity of these compounds. mdpi.comnih.gov The number, type, and linkage of sugar units can significantly impact a molecule's properties, including its solubility, stability, and interaction with biological targets. mdpi.comuobaghdad.edu.iqrapidnovor.com

For instance, studies on momordicosides have indicated that the polarity of the molecule, which is influenced by the glycosylation pattern, can affect its inhibitory activity against enzymes like α-glucosidase. caldic.com More polar compounds, often with more extensive glycosylation, have shown stronger inhibition. caldic.com In some cucurbitane glycosides, the presence of multiple glucose units at specific positions, such as C-3 and C-26/27, has been associated with enhanced anti-inflammatory activity. mdpi.com The stereochemistry of the glycosidic bonds (α or β) is also a critical determinant of biological function. mdpi.com

Impact of Aglycone Structure on Biological Response

The aglycone, or the non-sugar part of the glycoside, forms the core structure that is also crucial for biological activity. uobaghdad.edu.iqfrontiersin.org In cucurbitane triterpenoids, features of the aglycone such as the presence of a 5β,19-epoxy ring and specific substitutions at various carbon atoms can dictate the molecule's effects. caldic.commdpi.com

For example, the presence of a 5β,19-epoxy ring combined with a C(25)-O-methyl functional group has been linked to cytotoxic effects in certain cancer cell lines for some cucurbitane glycosides. caldic.com The stereochemistry of the aglycone, including the configuration at various chiral centers, also plays a significant role in determining the biological response. mdpi.com

Methodologies for SAR Elucidation (e.g., Bioassay-Guided Fractionation)

A key methodology for investigating SAR is bioassay-guided fractionation. caldic.comresearchgate.netnih.gov This process involves separating a crude plant extract into different fractions based on chemical properties. nih.gov Each fraction is then tested for a specific biological activity. The most active fractions are further purified to isolate individual compounds. nih.gov

This approach allows researchers to directly link specific compounds, like this compound, to observed biological effects. caldic.comresearchgate.net By isolating a series of related compounds from the same source, their structures can be determined and compared, providing valuable insights into which structural features are essential for the desired activity. acs.org

Methodological Approaches for Comparative Biological Evaluation

To compare the biological activities of this compound and its analogs, a variety of in vitro and in silico methods are employed.

In Vitro Assays: These include enzyme inhibition assays (e.g., for α-glucosidase), cell-based assays to measure effects on cellular processes like glucose uptake (e.g., GLUT4 translocation assays), and cytotoxicity assays against cancer cell lines. researcher.lifecaldic.com

In Silico Modeling: Molecular docking studies are computational techniques used to predict the binding affinity and interaction of a molecule with a specific protein target, such as an enzyme or receptor. nih.govresearchgate.net This can provide insights into the potential mechanism of action and help to explain the differences in activity observed between structurally similar compounds. nih.gov For instance, molecular docking has been used to investigate the binding of karavilosides to the active site of HIV reverse transcriptase. nih.govresearchgate.net

These methodological approaches, often used in combination, are essential for building a comprehensive understanding of the structure-activity relationships of this compound and other cucurbitane triterpenoid glycosides.

Parallel In Vitro Cell-Based Assays

This compound has been the subject of various in vitro studies to elucidate its biological activities, often in comparison with other related cucurbitane triterpenoids. These assays have been instrumental in understanding its mechanism of action and relative potency.

A key area of investigation has been its role in glucose metabolism. In studies utilizing L6 myotubes and 3T3-L1 adipocytes, this compound, along with momordicosides Q, R, S, and T, demonstrated the ability to stimulate the translocation of glucose transporter 4 (GLUT4) to the cell membrane. capes.gov.brgarvan.org.au This is a critical step for the uptake of glucose into cells. capes.gov.brgarvan.org.au The effect was observed to be mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. capes.gov.brgarvan.org.auresearchgate.net

Research has shown that this compound and Momordicoside S, as well as their aglycones, were among the most potent compounds in enhancing GLUT4 translocation. frontiersin.org The effects of these compounds were initiated at a concentration as low as 0.1 nM and reached their maximum efficacy between 10 and 100 nM. frontiersin.org This activity was linked to the phosphorylation of AMPK, and notably, not through the PI3K/Akt pathway. frontiersin.org

Further studies have highlighted the potential of this compound in inhibiting enzymes related to carbohydrate digestion. Along with other triterpenoids, it has been tested for its inhibitory effects against α-glucosidase and α-amylase. frontiersin.org

The anti-inflammatory potential of cucurbitane-type triterpenoids has also been explored. In one study, two compounds demonstrated significant inhibition of TNFα-induced NFκB activation and a reduction in the induced mRNA levels of iNOS and COX-2 in in vitro HepG2 cell culture-based assays. nih.gov

The table below summarizes the findings from various in vitro cell-based assays involving this compound and related compounds.

Cell LineAssayCompound(s)Key Findings
L6 MyotubesGLUT4 TranslocationThis compound, Momordicosides Q, R, S, TStimulated GLUT4 translocation to the cell membrane. capes.gov.brgarvan.org.au
3T3-L1 AdipocytesGLUT4 TranslocationThis compound, Momordicosides Q, R, S, TStimulated GLUT4 translocation to the cell membrane. capes.gov.brgarvan.org.au
L6 MyotubesAMPK ActivationThis compound, Momordicoside SIncreased AMPK activity. nih.govcaldic.com
3T3-L1 AdipocytesAMPK ActivationThis compound, Momordicoside SIncreased AMPK activity. nih.govcaldic.com
HepG2 CellsAnti-inflammatoryTwo cucurbitane-type triterpenoidsInhibited TNFα-induced NFκB activation and decreased iNOS and COX-2 mRNA levels. nih.gov
LS174T Colonic Epithelial CellsER StressBitter Melon Extract (containing this compound)Did not exhibit cell toxicity up to 2.0% w/v and had no significant effect on basal mRNA expression of ER stress markers. d-nb.info

Comparative Molecular Docking Simulations

Molecular docking simulations have provided valuable insights into the potential molecular targets of this compound and the structural basis for its biological activities. These computational studies help in predicting the binding affinity and interaction patterns of a ligand with a target protein.

Recent molecular docking studies investigated the binding affinity of this compound, along with Karaviloside VIII and Karaviloside X, to the HIV-1 reverse transcriptase (RT) enzyme. nih.gov The results indicated that this compound possessed the highest glide score, suggesting it has the strongest binding affinity for the active site of HIV-1 RT among the tested karavilosides. nih.govresearchgate.net The binding affinity of these karavilosides was found to be comparable to the reference drug Rilpivirine and higher than doxorubicin (B1662922). nih.govnih.gov The calculated root mean square deviation (RMSD) for the best binding poses of Karavilosides VIII, X, and XI in comparison to Rilpivirine and doxorubicin was between 0.5 and 0.2. nih.govresearchgate.net

In silico studies have also explored the interaction of this compound with enzymes involved in diabetes, such as α-amylase and α-glucosidase, using Autodock 4.2. ijbpas.com These simulations support the in vitro findings of its inhibitory potential against these enzymes.

The table below presents the results from comparative molecular docking simulations for this compound.

Target ProteinDocking SoftwareCompared CompoundsKey Findings
HIV-1 Reverse Transcriptase (PDB: 4G1Q)GlideKaraviloside VIII, Karaviloside X, Rilpivirine, DoxorubicinThis compound showed the highest glide score, indicating the strongest binding affinity. nih.govresearchgate.net Binding affinity was comparable to Rilpivirine and higher than doxorubicin. nih.govnih.gov
α-AmylaseAutodock 4.2Not specifiedPredicted binding affinity, supporting inhibitory potential. ijbpas.com
α-GlucosidaseAutodock 4.2Not specifiedPredicted binding affinity, supporting inhibitory potential. ijbpas.com

Q & A

Q. What are the key structural features of Karaviloside XI, and how do they influence its bioactivity?

this compound contains multiple hydroxyl groups and a sulfur atom, which contribute to its polarity and potential hydrogen-bonding interactions with biological targets . Structural analogs (e.g., momordicoside R) share similar features but differ in glycosylation patterns, suggesting that sugar moieties modulate solubility and receptor binding . To confirm structure-activity relationships (SAR), researchers should employ nuclear magnetic resonance (NMR) for stereochemical analysis and compare bioactivity across derivatives in standardized assays (e.g., enzyme inhibition).

Q. How is this compound biosynthesized in Momordica charantia?

Biosynthesis likely involves triterpenoid pathways common to cucurbitane-type compounds. Isotopic labeling experiments (e.g., 13C^{13}\text{C}-glucose tracing) combined with transcriptomic analysis of M. charantia tissues can identify precursor molecules and key enzymes (e.g., cytochrome P450s) involved in hydroxylation and glycosylation steps . Comparative studies with karaviloside II and III may reveal shared or divergent pathways.

Q. What in vitro assays are most suitable for preliminary screening of this compound’s anti-diabetic activity?

Standardized assays include α-glucosidase and α-amylase inhibition to evaluate carbohydrate metabolism modulation. For insulin-mimetic effects, use 3T3-L1 adipocytes to measure glucose uptake via fluorescent probes (e.g., 2-NBDG) under controlled insulin concentrations. Dose-response curves (0.1–100 µM) and positive controls (e.g., acarbose) are critical for validating potency .

Advanced Research Questions

Q. How does this compound’s molecular docking profile compare to known HIV-1 reverse transcriptase inhibitors?

this compound exhibits a Glide Score of -60.74 in docking studies, outperforming rilpivirine (-11.829) in binding to the RT active site (RMSD: 0.3571 vs. reference ligands) . Advanced computational workflows (e.g., molecular dynamics simulations >100 ns) should assess binding stability, while mutagenesis experiments (e.g., alanine scanning) can validate critical residue interactions.

Q. What experimental designs address contradictions in this compound’s reported bioactivity across studies?

Discrepancies may arise from variations in extraction protocols or assay conditions. A factorial design testing solvent polarity (e.g., ethanol vs. aqueous extraction), purity (>95% by HPLC), and cell line specificity (e.g., HepG2 vs. Caco-2) can isolate confounding variables. Meta-analyses of existing data using Pearson’s correlation (e.g., p=0.05 thresholds for bioactivity vs. structural parameters) are recommended .

Q. How can researchers optimize in vivo models to evaluate this compound’s pharmacokinetics?

Use streptozotocin-induced diabetic rodents with oral/intravenous administration to measure bioavailability (AUC), half-life (t1/2_{1/2}), and tissue distribution (LC-MS/MS). Include bile-duct cannulated models to assess enterohepatic recirculation. Dose escalation studies (10–200 mg/kg) should monitor hepatic/renal toxicity via ALT/AST and creatinine levels .

Q. What statistical approaches resolve multicollinearity in SAR studies of this compound derivatives?

Principal Component Analysis (PCA) with cumulative variance >90% (PC1: 58.82%, PC2: 31.70%) effectively clusters compounds by structural features (e.g., hydroxylation vs. glycosylation) and bioactivity . Partial Least Squares Regression (PLSR) can model non-linear relationships between variables, while cross-validation (k-fold) ensures robustness against overfitting.

Methodological Considerations

Q. How to validate this compound’s purity and identity for reproducible research?

  • Purity : Use reverse-phase HPLC with UV detection (λ=210 nm) and confirm via mass spectrometry (HRMS) .
  • Identity : Compare 1H^1\text{H}- and 13C^{13}\text{C}-NMR shifts with reference spectra, focusing on characteristic signals for hydroxyls (δ 3.0–5.5 ppm) and sulfur-containing groups .

Q. What controls are essential in cytotoxicity assays for this compound?

Include solvent controls (e.g., DMSO ≤0.1%), positive controls (e.g., doxorubicin for apoptosis), and negative controls (untreated cells). Use multiple viability assays (MTT, resazurin) to cross-validate IC50_{50} values .

Data Interpretation and Reporting

Q. How to present contradictory bioactivity data in publications?

Transparently report raw data (supplementary tables) and analyze outliers via Grubbs’ test. Discuss potential confounders (e.g., batch variability, assay sensitivity) and propose follow-up experiments (e.g., orthogonal assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.